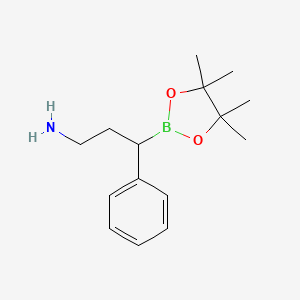
3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine is an organic compound characterized by the presence of a phenyl group, a boron-containing dioxaborolane ring, and an amine group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine typically involves the following steps:
Formation of the Boronate Ester: The reaction between phenylboronic acid and pinacol in the presence of a dehydrating agent such as toluene or benzene under reflux conditions forms the boronate ester.
Amination: The boronate ester is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification techniques like column chromatography or recrystallization are used to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents like ether or tetrahydrofuran under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or alcohols; reactions often require catalysts or bases to proceed efficiently.
Major Products:
Oxidation: Boronic acids, phenols.
Reduction: Amines, alcohols.
Substitution: Substituted amines, ethers, thioethers.
Chemistry:
Cross-Coupling Reactions: The boronate ester moiety makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Catalysis: It can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology and Medicine:
Drug Development: The amine group allows for the synthesis of bioactive molecules, making it a potential intermediate in the development of pharmaceuticals.
Bioconjugation: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of diagnostic tools.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Agriculture: The compound can be employed in the synthesis of agrochemicals, enhancing crop protection and yield.
作用机制
The mechanism by which 3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine exerts its effects depends on the specific application:
In Catalysis: The boronate ester acts as a Lewis acid, facilitating the activation of substrates and promoting reaction pathways.
In Biological Systems: The amine group can interact with biological targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
Phenylboronic Acid: Lacks the dioxaborolane ring, making it less versatile in certain reactions.
Pinacolborane: Contains the boronate ester but lacks the phenyl and amine groups, limiting its applications in cross-coupling and bioconjugation.
3-Phenylpropan-1-amine: Lacks the boronate ester, reducing its utility in catalytic and synthetic applications.
Uniqueness: 3-Phenyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine combines the reactivity of a boronate ester with the functional versatility of an amine, making it a highly valuable compound in various fields of research and industry. Its ability to participate in diverse chemical reactions and its applications in drug development, catalysis, and material science highlight its unique position among similar compounds.
属性
分子式 |
C15H24BNO2 |
|---|---|
分子量 |
261.17 g/mol |
IUPAC 名称 |
3-phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propan-1-amine |
InChI |
InChI=1S/C15H24BNO2/c1-14(2)15(3,4)19-16(18-14)13(10-11-17)12-8-6-5-7-9-12/h5-9,13H,10-11,17H2,1-4H3 |
InChI 键 |
OHTIIHOFURCDQJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CCN)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















